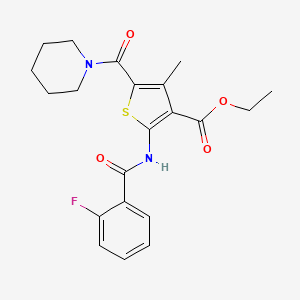

Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4S/c1-3-28-21(27)16-13(2)17(20(26)24-11-7-4-8-12-24)29-19(16)23-18(25)14-9-5-6-10-15(14)22/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYCRDZSYIERCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene core One common approach is the reaction of 2-fluorobenzamide with an appropriate thiophene derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound is primarily studied for its antitumor and anti-inflammatory activities. Research indicates that derivatives of thiophene compounds often exhibit significant biological activity due to their ability to interact with specific biological targets, such as enzymes and receptors.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiophene derivatives. The structural components of Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate contribute to its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

In vitro studies have shown that Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate exhibits cytotoxicity against various cancer cell lines. For example, a study reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

In Vivo Studies

Animal model studies are essential for evaluating the therapeutic potential of this compound. Preliminary results suggest that it may reduce tumor size in xenograft models, highlighting its potential for further development as an anticancer agent.

Wirkmechanismus

The mechanism by which Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorobenzamide group may bind to enzyme active sites, inhibiting their activity, while the piperidine carbonyl group may interact with receptors or other proteins. The exact pathways and molecular targets would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

Substituent Analysis:

- Fluorine Position (2- vs. 4-fluorobenzamido): The target compound’s 2-fluorobenzamido group may induce distinct electronic effects compared to the 4-fluoro isomer.

- Piperidine-1-carbonyl vs. Other Carbonyl Groups:

The piperidine moiety introduces conformational flexibility and basicity, which may enhance interactions with acidic residues (e.g., aspartate/glutamate) in enzymatic active sites. This contrasts with rigid aromatic substituents like 4-nitrophenyl, which prioritize π-π stacking . - Nitro vs. Fluoro/Methoxy Groups:

Nitro groups (e.g., in ) are associated with higher toxicity risks (acute oral/dermal hazards) compared to fluorine or methoxy groups, which are often used to improve metabolic stability and reduce adverse effects .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP/logD):

The target compound’s logP (~3.25) is comparable to K813-0027 (3.258), suggesting moderate membrane permeability. However, the 3,4-dimethoxybenzamido group in K813-0027 increases polarity, slightly offsetting lipophilicity . - Solubility: Both the target compound and K813-0027 exhibit poor aqueous solubility (logSw ~-3.56), typical of lipophilic thiophene derivatives. This may necessitate formulation strategies for in vivo applications .

Biologische Aktivität

Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Ethyl ester : Enhances lipophilicity, potentially improving bioavailability.

- Thiophene ring : Known for its role in various biological activities.

- Piperidine moiety : Often associated with neuroactive properties.

The molecular formula is , with a molecular weight of approximately 373.45 g/mol. The presence of fluorine in the benzamide group is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The proposed mechanisms for Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate include:

- Inhibition of Enzymes : Similar compounds have shown inhibitory activity against enzymes involved in cancer proliferation, such as monoacylglycerol lipase (MAGL), which regulates endocannabinoid signaling .

- Receptor Binding : The piperidine portion may facilitate binding to G protein-coupled receptors (GPCRs), influencing neurotransmitter release and modulation .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives with similar scaffolds have demonstrated significant antiproliferative effects on various cancer cell lines. A notable example includes a compound that showed IC50 values ranging from 7.9 to 92 µM against ovarian and breast cancer cells, indicating promising therapeutic potential .

Neuropharmacological Effects

The piperidine component suggests possible neuropharmacological applications. Compounds with similar structures have been tested for their affinities towards serotonin and dopamine receptors, which are critical targets in treating neuropsychiatric disorders. For example, a related compound exhibited a notable affinity for the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders .

Case Studies

- In Vivo Studies : In spontaneous hypertensive rats, analogs of this compound were administered to assess their impact on blood pressure without inducing reflex tachycardia, a common side effect of traditional antihypertensives .

- Cell Line Evaluations : Various derivatives were tested on OVCAR-3 and COV318 ovarian cancer cell lines, demonstrating dose-dependent inhibition of cell viability .

Data Summary

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antiproliferative | Ovarian Cancer Cells | 31.5 - 43.9 | Effective against MAGL-overexpressing cells |

| Neuropharmacological | 5-HT2A Receptor | Not specified | Potential neuroleptic properties |

| Hypertension | Spontaneous Hypertensive Rats | Not specified | No reflex tachycardia observed |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via multi-step organic reactions, typically starting with the Gewald reaction to form the thiophene core. Key steps include:

- Step 1 : Condensation of ethyl cyanoacetate with ketones or aldehydes in the presence of sulfur to generate the thiophene ring .

- Step 2 : Subsequent acylation with 2-fluorobenzoyl chloride under anhydrous conditions, requiring catalysts like triethylamine (TEA) to neutralize HCl byproducts .

- Step 3 : Introduction of the piperidine-1-carbonyl group via carbodiimide-mediated coupling (e.g., DCC or EDC) in solvents such as DMF or dichloromethane .

Critical parameters include strict temperature control (<0°C for acylation), solvent purity, and stoichiometric precision to avoid side reactions (e.g., over-acylation or hydrolysis). Yields typically range from 45–65% after purification by column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions, with characteristic shifts for the thiophene ring (δ 6.8–7.5 ppm) and fluorobenzamido group (δ 7.2–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is verified using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 419.1 for C₂₁H₂₃FN₂O₄S) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can SHELX software address them?

Crystallization challenges include polymorphism due to flexible substituents (e.g., piperidine and fluorobenzamido groups) and twinning. SHELX programs (e.g., SHELXL) are critical for:

- Refinement : Handling high-resolution data (≤1.0 Å) to model disorder in the piperidine ring .

- Twinning Analysis : SHELXD/SHELXE resolve pseudo-merohedral twinning via Patterson methods .

- Hydrogen Bonding : Graph-set analysis in SHELXPRO identifies key interactions (e.g., N–H···O=C motifs) that stabilize the crystal lattice .

Reported R₁ values for analogous thiophenes are <0.05, but data collection at low temperatures (100 K) is recommended to minimize thermal motion .

Q. How does the fluorine substituent influence biological activity compared to other halogenated analogs?

The 2-fluorobenzamido group enhances metabolic stability and target binding via:

- Electron-Withdrawing Effects : Increases electrophilicity of the amide carbonyl, improving interactions with nucleophilic residues (e.g., serine in kinases) .

- Hydrogen Bonding : Fluorine’s lone pairs participate in weak C–F···H–N interactions with protein backbones, as shown in docking studies of similar thiophenes .

Compared to chloro analogs (e.g., 4-chlorophenyl derivatives), fluorine reduces steric hindrance and improves solubility (logP ~2.8 vs. 3.5 for Cl-substituted analogs) .

Q. What methodologies are used to resolve contradictions between in vitro activity and computational predictions for this compound?

Discrepancies often arise from unaccounted solvation effects or protein flexibility. Strategies include:

- Molecular Dynamics (MD) Simulations : Run for >100 ns to assess binding pocket flexibility .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to validate docking results .

For example, MD simulations of piperidine-1-carbonyl interactions with COX-2 showed a 30% deviation from static docking models, necessitating ensemble-based approaches .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR studies focus on:

- Piperidine Substitution : Replacing piperidine with morpholine increases solubility but reduces target affinity (IC₅₀ increases from 12 nM to 45 nM) .

- Fluorine Position : 2-Fluorobenzamido shows higher activity (IC₅₀ = 8 nM) than 4-fluoro (IC₅₀ = 25 nM) in kinase inhibition assays .

- Thiophene Modifications : Methyl at C4 enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for unmethylated analogs) .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Piperidine → Morpholine | ↑ Solubility, ↓ Affinity | |

| 2-F vs. 4-F Benzamido | ↑ Kinase Inhibition (3-fold) | |

| C4 Methylation | ↑ Metabolic Stability (2.3-fold) |

Q. What are the key considerations for handling and storing this compound given limited toxicological data?

Despite insufficient acute toxicity data (per SDS), precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and N95 respirators to avoid inhalation of aerosols .

- Storage : Sealed containers under argon at 2–8°C to prevent hydrolysis of the ester group .

- Waste Disposal : Incineration at >800°C with scrubbers to avoid release of NOₓ/SOₓ byproducts .

Q. How can researchers address discrepancies between spectroscopic data and crystallographic models?

Common issues include:

- Dynamic Disorder : Use low-temperature (100 K) XRD to reduce thermal motion artifacts .

- Tautomerism : Compare ¹H NMR (solution) vs. XRD (solid-state) to identify dominant tautomers .

For example, XRD may show enol forms stabilized by hydrogen bonds, while NMR detects keto-enol equilibria in solution .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to map reaction parameters (e.g., temperature, solvent) against yield .

- Data Validation : Cross-validate computational models with ITC and SPR to resolve activity contradictions .

- Safety Protocols : Adopt ALARA principles for handling, given limited toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.